N-Methylisoindolin-2-amine
Overview
Description
N-Methylisoindolin-2-amine is a heterocyclic organic compound that belongs to the class of isoindolines This compound is characterized by a fused ring system consisting of a benzene ring and a nitrogen-containing five-membered ring The presence of a methyl group attached to the nitrogen atom distinguishes it from other isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylisoindolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of N-methylphthalimide using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows: [ \text{N-methylphthalimide} + \text{LiAlH}_4 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of N-methylphthalimide using a palladium catalyst. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-Methylisoindolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylisoindolin-2-one using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield N-methylisoindoline.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-methylisoindolin-2-one.
Reduction: N-methylisoindoline.
Substitution: Various N-substituted isoindolines.
Scientific Research Applications
N-Methylisoindolin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methylisoindolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved vary depending on the specific application and target.
Comparison with Similar Compounds
N-Methylisoindoline: Lacks the amine group, making it less reactive in certain chemical reactions.
N-Methylisoindolin-2-one: Contains a carbonyl group instead of an amine, leading to different chemical properties and reactivity.
Isoindoline: The parent compound without the methyl group, exhibiting different biological and chemical properties.
Uniqueness: N-Methylisoindolin-2-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-1,3-dihydroisoindol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-10-11-6-8-4-2-3-5-9(8)7-11/h2-5,10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNOWUBSMPUDEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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